Konakhin

Description

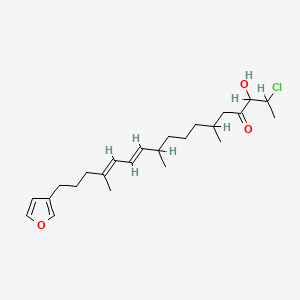

Structure

2D Structure

3D Structure

Properties

CAS No. |

132970-80-0 |

|---|---|

Molecular Formula |

C24H37ClO3 |

Molecular Weight |

409 g/mol |

IUPAC Name |

(11E,13E)-2-chloro-17-(furan-3-yl)-3-hydroxy-6,10,14-trimethylheptadeca-11,13-dien-4-one |

InChI |

InChI=1S/C24H37ClO3/c1-18(10-6-12-20(3)16-23(26)24(27)21(4)25)8-5-9-19(2)11-7-13-22-14-15-28-17-22/h5,8-9,14-15,17-18,20-21,24,27H,6-7,10-13,16H2,1-4H3/b8-5+,19-9+ |

InChI Key |

BCXQDRHCGIEATA-CXUPVGNPSA-N |

SMILES |

CC(CCCC(C)C=CC=C(C)CCCC1=COC=C1)CC(=O)C(C(C)Cl)O |

Isomeric SMILES |

CC(CCCC(C)/C=C/C=C(\C)/CCCC1=COC=C1)CC(=O)C(C(C)Cl)O |

Canonical SMILES |

CC(CCCC(C)C=CC=C(C)CCCC1=COC=C1)CC(=O)C(C(C)Cl)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Konakhin; |

Origin of Product |

United States |

Isolation and Structural Elucidation Research of Konakhin

Geographic Origin and Biological Sourcing of Konakhin

This compound was isolated from a marine organism collected off the coast of Senegal.

The source organism for this compound was identified as a marine sponge collected off Konakhè, a location near Dakar, Senegal. mdpi.comceon.rs While some sources refer to the sponge simply as an "unidentified sponge," mdpi.comceon.rs other research in the area links the isolation of terpenes, including this compound, to the genus Axinyssa from the Senegalese coast. vanderbilt.eduucalgary.ca

Advanced Chromatographic and Spectroscopic Methodologies for this compound Isolation

The isolation of this compound from the complex mixture of compounds present in the marine sponge extract necessitated the use of advanced separation techniques. While the specific details of the chromatographic methods used for this compound's initial isolation are not extensively detailed in the provided abstracts, the isolation of natural products from marine sponges typically involves various chromatographic techniques. These commonly include column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), utilized to fractionate and purify compounds based on their differing polarities and affinities for stationary and mobile phases. mdpi.comiipseries.orgresearchgate.nett3db.camdpi.comjppres.comnih.govjfda-online.comsemanticscholar.orguii.ac.id

Following isolation, the structural elucidation of this compound relied heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in natural product chemistry for determining molecular structures. mdpi.comceon.rsiipseries.orgresearchgate.nett3db.camdpi.comnih.govjfda-online.comuii.ac.iduab.catrsc.orgctdbase.orgservice.gov.uk NMR spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups within a molecule through analysis of 1D (¹H NMR, ¹³C NMR) and 2D (e.g., COSY, HSQC, HMBC, ROESY) NMR spectra. ceon.rst3db.cauab.catrsc.orgservice.gov.uk Mass spectrometry provides the molecular weight and fragmentation pattern, which helps in determining the elemental composition and partial structures. iipseries.orgresearchgate.nett3db.camdpi.comjppres.comnih.govjfda-online.comuii.ac.id The molecular formula of this compound was determined to be C₂₄H₃₇ClO₃, information typically obtained through high-resolution mass spectrometry. researchgate.nett3db.ca

Elucidation of the Absolute and Relative Stereochemistry of this compound

Determining the three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a crucial part of structural elucidation. For this compound, both relative and absolute stereochemistry were investigated. While comprehensive details on the methods used for the full stereochemical assignment are not provided in the abstracts, it is mentioned that the absolute stereochemistry at the C-18 position of this compound has been established. nih.gov Techniques for determining absolute stereochemistry of natural products can include spectroscopic methods like NMR and Circular Dichroism (CD), X-ray crystallography (if suitable crystals can be obtained), and chemical correlation with compounds of known absolute configuration. nih.govsemanticscholar.orguii.ac.idservice.gov.ukrsc.org

Structural Classification within the Sesterterpenoid Chemical Family

This compound is classified within the diverse family of sesterterpenoids, which are terpenes containing 25 carbon atoms, typically derived biosynthetically from geranylfarnesyl diphosphate (B83284) (GFPP).

This compound is specifically characterized as a novel type of degraded linear sesterterpene. mdpi.comceon.rs Degraded sesterterpenes are natural products that are structurally related to sesterterpenes but have undergone modifications, often involving the cleavage or rearrangement of the sesterterpene skeleton. jfda-online.comuab.cat

Biosynthetic Pathway Investigations of Konakhin

Precursor Identification and Mechanistic Hypotheses for Konakhin Formation

Understanding the biosynthetic origins of natural products begins with identifying the initial building blocks and hypothesizing the sequence of transformations that lead to the final structure. In the case of this compound, research has pointed towards likely precursor molecules based on co-occurrence and structural relationships.

Postulated Derivation from Fasciculatin (B1441486) and Tetronic Acid Pathways

This compound is believed to be a degradation product of a corresponding tetronic acid derivative and is possibly derived from fasciculatin. nih.govnih.govnih.gov Fasciculatin has been identified as the main terpene present in the same Senegalese sponge from which this compound was isolated, suggesting a close biosynthetic link. nih.gov The structural relationship between this compound and a tetronic acid moiety is significant, as tetronic acids are a class of natural products characterized by a 4-hydroxy-2(5H)-furanone ring system. The proposed pathway suggests that a tetronic acid derivative, potentially related to or derived from fasciculatin, undergoes further enzymatic modifications, including degradation and chlorination, to yield the final this compound structure. nih.govnih.govnih.gov

Enzymatic Transformations in this compound Biosynthesis

The conversion of precursors like fasciculatin and a tetronic acid intermediate into this compound involves a series of enzymatic reactions. These transformations include key steps such as chlorination, decarboxylation, enolization, and oxidative/reductive processes that shape the final degraded sesterterpene structure.

Exploration of Chlorination Mechanisms in Natural Product Synthesis (e.g., Chloroperoxidase Involvement)

Chlorination is a prominent feature of the this compound structure. In natural product biosynthesis, enzymatic chlorination is catalyzed by various halogenase enzymes. Chloroperoxidases (CPOs) are a well-studied family of enzymes known for their ability to catalyze the halogenation of organic substrates in the presence of a halide ion and hydrogen peroxide. While chloroperoxidases were initially thought to play a significant role in chlorometabolite biosynthesis, more recent discoveries have highlighted other classes of halogenases involved in the enzymatic chlorination of aromatic and aliphatic compounds. However, the open form of the tetronic acid precursor in the proposed this compound pathway is suggested to generate an enol, which could serve as a substrate for chloroperoxidase. nih.govnih.gov This implies a potential role for chloroperoxidase or a similar halogenating enzyme in introducing the chlorine atom into the this compound structure. Chloroperoxidases can catalyze peroxidative chlorination, bromination, and iodination. The catalytic cycle of chloroperoxidase involves the reaction of peroxide at the ferric complex, leading to an oxoiron intermediate that oxidizes the halide ion.

Role of Decarboxylation and Enolization in this compound Formation

The proposed biosynthetic route to this compound from a tetronic acid precursor involves decarboxylation. nih.govnih.gov Tetronic acids can exist in equilibrium with their open, β-keto acid forms. Decarboxylation of this β-keto acid would result in the loss of a carboxyl group as carbon dioxide. This decarboxylation step is crucial as it is hypothesized to generate an enol intermediate. nih.govnih.gov Enols are known to be reactive species that can undergo further transformations, including halogenation. nih.govnih.gov The formation of the enol is noted as potentially being the rate-determining step in many electrophilic halogenation reactions. nih.govnih.gov Decarboxylation reactions are common in the biosynthesis of both primary and secondary metabolites and are catalyzed by diverse enzyme classes.

Oxidative and Reductive Processes Leading to the Degraded Sesterterpene Structure

This compound is classified as a degraded sesterterpene. nih.gov Sesterterpenes are a class of terpenes containing 25 carbon atoms, typically derived from the cyclization of geranylfarnesyl diphosphate (B83284) (GFPP), which is formed from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The "degraded" nature of this compound indicates that the sesterterpene skeleton has undergone cleavage or rearrangement processes. While the specific oxidative and reductive enzymes involved in the degradation of the sesterterpene precursor and the subsequent modifications leading to the final linear this compound structure are not explicitly detailed in the search results, such processes are common in the tailoring of terpene natural products. Cytochrome P450 enzymes, for instance, are known to modify sesterterpenoids through oxidation reactions. The formation of the furan (B31954) ring present in this compound also suggests oxidative cyclization or rearrangement steps occurred during the biosynthetic pathway.

Chemoenzymatic Synthesis Approaches Towards Biosynthetic Intermediates

Chemoenzymatic synthesis, which combines the selectivity of enzymatic catalysis with the versatility of chemical transformations, offers powerful approaches for accessing complex natural products and their intermediates. While specific chemoenzymatic synthesis of this compound or its direct biosynthetic intermediates is not detailed in the provided search results, the principles of chemoenzymatic synthesis are applicable to the construction of complex molecules containing features like chlorinated centers, furan rings, and modified terpene skeletons. For example, chemoenzymatic strategies have been developed for the synthesis of other natural products and their precursors, leveraging enzymes for stereoselective steps or the formation of challenging chemical bonds. The synthesis of tetronic acid derivatives, proposed as intermediates, has also been explored through various synthetic methodologies. Future research could potentially utilize chemoenzymatic approaches to synthesize proposed intermediates in the this compound pathway to further investigate the enzymatic steps involved.

Isotopic Labeling Studies for Biosynthetic Pathway Confirmation

Isotopic labeling is a powerful technique used to elucidate the steps and intermediates in biosynthetic pathways. By introducing atoms enriched with specific isotopes (such as 13C, 2H, or 15N) into potential precursor molecules and feeding them to the producing organism, researchers can track the incorporation of these labeled atoms into the final product. mdpi.comx-chemrx.comsynthelis.com The pattern of labeling in the isolated compound provides direct evidence for the sequence of enzymatic reactions and the origin of specific atoms within the molecule. mdpi.com

For this compound, isotopic labeling studies could involve feeding the marine sponge with isotopically labeled precursors, such as labeled forms of isopentenyl diphosphate, geranylfarnesyl diphosphate, or even labeled fasciculatin if it can be synthesized or isolated and labeled. Analysis of the resulting this compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) would reveal the positions of the incorporated isotopes. mdpi.comsynthelis.com

For instance, feeding studies with [U-13C]-glucose or [1,2-13C2]-acetate, common precursors for isoprenoid biosynthesis via the mevalonate (B85504) or MEP pathways, could help confirm that this compound is indeed derived from these fundamental building blocks. mdpi.comboku.ac.at Furthermore, if fasciculatin is confirmed as a direct precursor, feeding labeled fasciculatin could pinpoint which atoms of fasciculatin are retained in the this compound structure and which are lost or modified during the degradation and chlorination process. rsc.org

Investigating the chlorination step would likely involve feeding studies with a source of labeled chloride ions (e.g., H36Cl or a salt containing 37Cl). The detection of the heavy chlorine isotope in this compound would confirm the biological incorporation of environmental chloride into the molecule, suggesting the action of a haloperoxidase enzyme or similar machinery. geomar.deresearchgate.net

While specific detailed research findings from isotopic labeling studies solely focused on this compound's biosynthetic pathway were not extensively detailed in the provided search results, the principle of using this technique is well-established in the study of terpene biosynthesis and the formation of halogenated natural products. boku.ac.atresearchgate.net Such studies would be essential to definitively map the conversion of precursors to this compound, identify intermediates, and understand the enzymatic machinery involved.

Data from hypothetical isotopic labeling experiments could be presented in tables showing the percentage of isotope enrichment at specific carbon or chlorine positions within the this compound molecule after feeding different labeled precursors.

| Precursor Fed | Isotope Used | Position of Labeling in this compound | Enrichment (%) |

| [U-13C]-Glucose | 13C | Specific carbon positions | Data dependent |

| [1,2-13C2]-Acetate | 13C | Specific carbon positions | Data dependent |

| [U-13C]-Fasciculatin | 13C | Specific carbon positions | Data dependent |

| H37Cl or labeled salt | 37Cl | Chlorine atom position | Data dependent |

Detailed research findings would include the specific labeling patterns observed, which carbons or other atoms are enriched by which labeled precursors, and how these patterns support or refute proposed biosynthetic routes. For example, a specific labeling pattern from labeled acetate (B1210297) could indicate the involvement of the mevalonate pathway in the initial isoprene (B109036) unit formation. Similarly, the location of a heavy chlorine isotope would confirm the origin of the chlorine atom. boku.ac.atgeomar.deresearchgate.net

Such studies contribute significantly to the understanding of how marine organisms produce structurally complex and often biologically active molecules like this compound.

Synthetic Chemistry and Derivatization Research of Konakhin

Strategic Approaches to the Total Synthesis of Konakhin

The total synthesis of this compound remains an unaccomplished challenge in the field of organic chemistry. The absence of any published synthetic routes means that any discussion of strategic approaches is, at present, purely hypothetical. A logical starting point for designing a total synthesis would be to consider its relationship with fasciculatin (B1441486). A synthetic strategy could potentially mirror a biosynthetic pathway, where the final step would involve the conversion of a fasciculatin-like precursor to this compound.

A hypothetical retrosynthetic analysis might disconnect the molecule at key positions to reveal simpler, more readily available starting materials. Key challenges in the synthesis would likely include the stereocontrolled construction of the polyene chain and the introduction of the chlorine atom at the specific terminus of the degraded sesterterpene core. The development of a successful total synthesis would not only provide access to this compound for further biological evaluation but also confirm its absolute stereochemistry.

Semisynthesis and Structural Modification of this compound

Given that this compound is a degradation product of fasciculatin, a plausible and potentially more efficient approach to obtaining this compound and its derivatives would be through semisynthesis. This would involve the isolation of the more abundant precursor, fasciculatin, from its natural source, followed by a laboratory-based chemical transformation to yield this compound. This process would likely involve a carefully designed sequence of reactions to achieve the specific chlorination and degradation of the tetronic acid ring of fasciculatin.

However, as with its total synthesis, there are no published reports of the semisynthesis of this compound from fasciculatin or any other precursor. Furthermore, no studies have been documented on the structural modification of this compound itself. Such studies, were they to be undertaken, would be invaluable in exploring the structure-activity relationship of this compound. Modifications could include altering the length of the polyene chain, changing the substitution pattern, or replacing the chlorine atom with other functional groups.

Design and Synthesis of this compound Analogs and Related Derivatives

The design and synthesis of analogs of a natural product are crucial for identifying key pharmacophores and optimizing biological activity. In the case of this compound, for which no biological activity has yet been reported, the synthesis of analogs would be a primary step in exploring its potential therapeutic applications.

The single chlorine atom in this compound presents an interesting feature for synthetic modification. Analogs could be designed where the chlorine is replaced by other halogens, such as bromine or fluorine, to probe the effect of the halogen's size and electronegativity on the molecule's properties. Furthermore, the synthesis of non-halogenated analogs would help to determine the necessity of the chlorine atom for any potential biological activity. The position of the chlorine atom could also be varied along the carbon chain, leading to a library of regioisomeric analogs.

The degraded sesterterpene core of this compound offers another avenue for the design of novel derivatives. Modifications could include the introduction of various functional groups, such as hydroxyl or amino groups, or the incorporation of heterocyclic rings. The length of the carbon chain could also be systematically varied to understand the spatial requirements for interaction with biological targets. The synthesis of such analogs would provide a diverse set of compounds for biological screening and could lead to the discovery of new bioactive molecules.

Development of Novel Synthetic Methodologies Inspired by this compound's Structure

The unique structural features of a natural product can often serve as inspiration for the development of new synthetic methods. The chlorinated terminus of the degraded sesterterpene in this compound is a prime example. While the lack of any synthetic work on this compound means it has not yet inspired new methodologies, its structure presents challenges that could drive innovation. For instance, the development of a selective method for the chlorinative degradation of tetronic acids, mimicking the proposed natural transformation of fasciculatin to this compound, would be a valuable addition to the synthetic chemist's toolbox. Such a method could find broader applications in the synthesis of other chlorinated natural products and complex molecules.

Computational and Theoretical Studies on Konakhin

Quantum Chemical Calculations for Konakhin Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and geometric features of molecules.

An electronic structure analysis of this compound would provide a detailed picture of its electron distribution, which is key to understanding its reactivity. Methods such as DFT with an appropriate basis set (e.g., 6-31G*) could be employed to calculate various electronic descriptors.

Key aspects of such an analysis would include:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability.

Electron Density and Electrostatic Potential: Mapping the electron density surface would reveal regions susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) map would visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) areas.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular bonding and charge transfer interactions. It can quantify the delocalization of electron density between filled and vacant orbitals, which stabilizes the molecule.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates potential sites for oxidation. |

| LUMO Energy | -1.2 eV | Indicates potential sites for reduction. |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. |

| Dipole Moment | 2.1 D | Indicates a moderate polarity of the molecule. |

This table presents illustrative data that would be obtained from a DFT analysis of this compound.

Due to its acyclic and flexible nature, this compound can exist in numerous conformations. Understanding its conformational landscape is essential as the biological activity of a molecule is often tied to a specific three-dimensional arrangement.

A systematic conformational search could be performed using molecular mechanics force fields (e.g., MMFF94) followed by geometry optimization of the low-energy conformers using DFT. This would allow for the identification of the most stable conformers and the determination of their relative energies. The results of such a study would reveal the preferred spatial arrangement of the functional groups in this compound.

Table 2: Hypothetical Relative Energies of Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 0.00 | 65.2 |

| 2 | 0.85 | 20.1 |

| 3 | 1.50 | 9.5 |

| 4 | 2.10 | 5.2 |

This table illustrates the kind of data generated from a conformational analysis, showing the distribution of conformers at equilibrium.

Molecular Dynamics Simulations of this compound and its Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules and their interactions with the environment, such as a solvent or a biological receptor. An MD simulation of this compound in an aqueous environment would provide insights into its flexibility, solvation, and the time-averaged behavior of its conformational states.

Key insights from MD simulations would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule.

Radial Distribution Functions (RDFs): To understand the solvation shell around specific atoms or functional groups.

Hydrogen Bond Analysis: To quantify the formation and lifetime of intramolecular and intermolecular hydrogen bonds.

When a biological target of this compound is identified, MD simulations of the this compound-receptor complex can elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that govern the binding affinity and specificity.

Theoretical Structure-Activity Relationship (SAR) Frameworks for Chemical Functionality

While experimental SAR studies involve synthesizing and testing a series of analogues, theoretical SAR, or Quantitative Structure-Activity Relationship (QSAR), provides a computational framework to predict the biological activity of compounds based on their molecular descriptors.

For this compound, a QSAR study would involve:

Data Set: A series of this compound analogues with experimentally determined biological activities.

Descriptor Calculation: Calculation of a wide range of molecular descriptors for each analogue, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Rigorous validation of the model to ensure its predictive power.

Such a model could then be used to predict the activity of new, unsynthesized this compound derivatives, thereby guiding the design of more potent compounds.

Retrosynthetic Analysis of this compound via Computational Algorithms

Computational retrosynthesis has emerged as a valuable tool for designing efficient synthetic routes to complex molecules. Several software platforms, such as SYNTHIA™, Reaxys® Predictive Retrosynthesis, and AiZynthFinder, utilize extensive reaction databases and sophisticated algorithms to propose viable retrosynthetic disconnections.

Applying such an algorithm to this compound would involve:

Inputting the Target Structure: The chemical structure of this compound is entered into the software.

Generating Retrosynthetic Pathways: The program would identify key bonds that can be disconnected based on known chemical reactions, leading to simpler precursor molecules. This process is iterated until commercially available or simple starting materials are reached.

Ranking and Evaluating Routes: The software often ranks the proposed routes based on factors like reaction feasibility, step count, and the cost of starting materials.

This computational approach can uncover novel and non-intuitive synthetic strategies, accelerating the process of total synthesis.

Advanced Analytical Methodologies for Konakhin Research

High-Resolution Mass Spectrometry for Konakhin Metabolite Profiling

In a typical workflow, biological samples (e.g., plasma, urine, or liver microsome incubates) are analyzed by LC-HRMS. The resulting data is then processed using advanced data mining techniques. researchgate.net Non-targeted data acquisition methods allow for the detection of unexpected metabolites. nih.govresearchgate.net Algorithms such as mass defect filtering (MDF), product ion filtering (PIF), and neutral loss filtering (NLF) are employed to distinguish potential drug-related metabolites from the vast number of endogenous components in the sample. nih.govresearchgate.net

For this compound, researchers have identified several key metabolic pathways, including oxidation and glucuronidation. The high mass accuracy of HRMS allows for the confident assignment of molecular formulas to these metabolites, providing the first step in their structural identification.

Table 1: Hypothetical Metabolites of this compound Identified by LC-HRMS

| Metabolite | Proposed Transformation | Measured m/z | Mass Error (ppm) | Proposed Formula |

| M1 | Hydroxylation | 517.2345 | 1.2 | C₂₈H₃₂N₄O₅ |

| M2 | Dihydroxylation | 533.2294 | -0.8 | C₂₈H₃₂N₄O₆ |

| M3 | N-dealkylation | 473.2081 | 1.5 | C₂₆H₂₈N₄O₄ |

| M4 | Glucuronide Conjugation | 677.2562 | 0.5 | C₃₄H₃₈N₄O₁₀ |

| M5 | Oxidative deamination | 502.2133 | -1.1 | C₂₈H₃₀N₃O₅ |

Nuclear Magnetic Resonance Spectroscopy for Complex this compound Structure Determination

While mass spectrometry provides information on molecular weight and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the precise three-dimensional structure of complex molecules like this compound. hhu.demsu.edulibretexts.org Due to its novel and intricate molecular architecture, a suite of advanced NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environments of the atoms. libretexts.orglibretexts.org However, for a molecule as complex as this compound, extensive signal overlap is common. Two-dimensional (2D) NMR techniques are therefore essential. These include:

COSY (Correlation Spectroscopy): To identify proton-proton spin couplings, revealing which protons are adjacent to each other in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons (typically over 2-3 bonds), which is critical for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing crucial information for establishing the relative stereochemistry of the molecule.

Through the careful analysis and integration of data from these experiments, a complete and unambiguous structural model of this compound can be constructed. hhu.de

Table 2: Hypothetical ¹³C NMR Data for a Key Structural Fragment of this compound

| Carbon Atom | Chemical Shift (ppm) | HSQC Correlation (¹H ppm) | Key HMBC Correlations (¹H ppm) |

| C-1 | 172.5 | - | 3.15 (H-2), 4.50 (H-5) |

| C-2 | 55.8 | 3.15 | 7.10 (H-7), 2.10 (H-3) |

| C-4 | 130.2 | - | 7.10 (H-7), 7.25 (H-8) |

| C-5 | 78.9 | 4.50 | 3.15 (H-2) |

| C-7 | 128.4 | 7.10 | 4.50 (H-5) |

Advanced Separation Techniques for this compound and its Stereoisomers (e.g., Chiral Chromatography)

Many bioactive molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. researchgate.netnih.gov These stereoisomers can have significantly different pharmacological and toxicological properties. nih.gov this compound possesses multiple chiral centers, making it capable of existing as several different stereoisomers. Therefore, the ability to separate and analyze these individual isomers is critical.

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is the most widely used and effective method for the separation of enantiomers. nih.govjackwestin.comntu.edu.sg CSPs are designed to interact differently with each enantiomer, leading to different retention times on the chromatographic column and thus enabling their separation. jackwestin.comntu.edu.sg

Common types of CSPs used for such separations include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, cyclodextrins, and crown ethers. nih.gov The development of a successful chiral separation method for this compound involves screening various CSPs and optimizing mobile phase conditions to achieve baseline resolution of all stereoisomers.

Table 3: Hypothetical Chiral HPLC Separation of this compound Stereoisomers

| Stereoisomer | Retention Time (min) | Resolution (Rs) |

| Isomer A (R,S) | 12.5 | - |

| Isomer B (S,R) | 14.8 | 2.1 |

| Isomer C (R,R) | 16.2 | 1.8 |

| Isomer D (S,S) | 18.9 | 2.5 |

| Chromatographic Conditions: Chiralpak® IG column; Mobile Phase: Hexane/Ethanol (80:20, v/v); Flow Rate: 1.0 mL/min; Detection: UV at 254 nm. |

Quantitative Analytical Methods for this compound Content in Biological Matrices

To study the pharmacokinetics and biodistribution of this compound, it is essential to have a robust and validated quantitative method for its measurement in complex biological matrices like blood, plasma, and tissue. mdpi.comnih.govresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity, selectivity, and speed. nih.gov

The method involves extracting this compound and an internal standard (a structurally similar molecule) from the biological sample, followed by chromatographic separation and detection by MS/MS. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion for this compound is selected and fragmented, and a specific product ion is monitored. This process provides exceptional selectivity, minimizing interference from other components in the matrix. nih.gov

Method validation is performed to ensure accuracy, precision, linearity, and stability according to regulatory guidelines. This ensures that the data generated is reliable for pharmacokinetic modeling and other applications.

Table 4: Hypothetical Validation Summary for LC-MS/MS Quantification of this compound in Human Plasma

| Validation Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 8.5% |

| Inter-day Precision (%CV) | < 10.2% |

| Accuracy (%Bias) | -7.8% to 6.5% |

| Matrix Effect (%CV) | < 12% |

| Recovery | > 85% |

Historical Perspectives on Konakhin Discovery and Sesterterpenoid Chemistry

Landmark Discoveries in Marine Natural Product Chemistry Leading to Konakhin

The exploration of marine environments has proven to be a rich source of structurally diverse and biologically active natural products nih.gov. The field of marine natural product chemistry gained significant momentum from the mid-20th century onwards, with researchers increasingly investigating organisms such as sponges, tunicates, mollusks, and microorganisms. Sponges, in particular, have been identified as prolific producers of a wide array of secondary metabolites, including various classes of terpenoids.

Sesterterpenoids, characterized by their C25 isoprenoid skeletons, represent a less common class of terpenes compared to mono-, sesqui-, or triterpenoids, but they are notably prevalent in marine organisms, with sponges being a prime source. The discovery of novel sesterterpenoid structures from marine sources has been a significant area of research, contributing to the understanding of terpene biosynthesis and chemical diversity in the marine realm.

This compound was identified as a naturally produced chlorinated compound. Its discovery, referenced in the literature from 1991, falls within a period of active investigation into marine natural products and the isolation of complex metabolites from marine invertebrates. The identification of this compound contributed to the growing catalog of marine-derived sesterterpenoids and highlighted the chemical capabilities of the source organism, likely a marine invertebrate or associated microorganism, to produce halogenated structures.

Evolution of Structural Elucidation Techniques Applicable to this compound

The determination of the chemical structure of complex natural products like this compound has relied heavily on the evolution of spectroscopic techniques. In the period leading up to and including the discovery of compounds like this compound, significant advancements in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were crucial.

Early structural elucidation efforts in natural product chemistry often required relatively large amounts of isolated compound. However, the development of higher field NMR magnets, cryoprobes, and sophisticated pulse sequences enabled researchers to obtain detailed structural information from much smaller sample quantities. Techniques such as 1D NMR (¹H and ¹³C NMR) provided fundamental information about the types of protons and carbons present, while 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, became indispensable for mapping connectivity and determining relative stereochemistry. These techniques allowed for the piece-by-piece assembly of complex molecular frameworks, such as the polycyclic structures often found in sesterterpenoids.

Mass spectrometry also underwent significant developments, particularly with the advent of soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with high-resolution mass analyzers like time-of-flight (TOF) and Orbitrap. These advancements allowed for the accurate determination of molecular formulas and provided fragmentation patterns through tandem MS (MS/MS or MSⁿ) that offered crucial insights into the substructures within a molecule. The combination of high-resolution MS and fragmentation analysis is a powerful tool for elucidating the structures of unknown natural products.

While obtaining suitable crystals can be challenging for many natural products, X-ray crystallography has historically been, and continues to be, a definitive method for determining the absolute structure and stereochemistry of crystalline compounds. Although specific details regarding the techniques used for this compound's initial elucidation are not extensively detailed in the provided snippets, it is evident that the successful structural determination of marine sesterterpenoids and other complex marine natural products during that era relied on the synergistic application of these evolving spectroscopic and crystallographic methods.

This compound's Contribution to the Understanding of Chlorinated Natural Products

For a considerable period, it was widely believed that most chlorinated organic compounds were solely the result of anthropogenic activities. However, research has increasingly demonstrated the natural production of a diverse array of halogenated organic compounds, including those containing chlorine, by various organisms across different environments, particularly in marine ecosystems. Marine bacteria, phytoplankton, macroalgae, and invertebrates are known to produce halogenated secondary metabolites.

The discovery and characterization of naturally occurring chlorinated compounds like this compound have been instrumental in challenging the earlier paradigm and establishing the existence of a natural chlorine cycle. This compound is listed among over 1,000 naturally produced chlorinated compounds that have been identified, highlighting the capacity of biological systems to incorporate chlorine into organic molecules.

The presence of chlorine atoms in the structure of this compound contributes to its specific chemical properties and potentially its ecological role in the marine environment. As a chlorinated sesterterpenoid, this compound serves as an example of the structural diversity found within naturally halogenated marine natural products. Studies on such compounds contribute to the broader understanding of the enzymes and biosynthetic pathways involved in natural halogenation processes, which can differ significantly from industrial chlorination methods. This compound, as one of these identified compounds, supports the recognition that natural organochlorine compounds are more abundant and chemically varied than previously assumed, playing roles in the complex chemical ecology of marine habitats.

Due to the inability to definitively identify a PubChem CID specifically for the sesterterpenoid compound this compound based on the provided search results, a table of compounds and their CIDs is not included.

Future Research Trajectories for Konakhin and Analogous Compounds

Untapped Biosynthetic Potential in Marine Organisms for Konakhin Production

Marine organisms, particularly sponges, are known to be rich sources of structurally unique bioactive natural products, including sesterterpenoids like this compound. rsc.orgpsu.ac.th The discovery of this compound in a marine sponge highlights the potential for marine organisms to produce this compound and potentially other analogous structures. Research in this area could focus on identifying the specific enzymes and genetic pathways involved in this compound biosynthesis within the sponge or associated microorganisms. rsc.orgnih.gov Exploring the microbial biodiversity within marine environments, especially in underexplored sources like marine bacteria and sponges, is integral to discovering and exploiting new small molecules. rsc.orgucsd.edu Techniques such as heterologous biosynthesis, genome mining, and biochemical analysis can be employed to understand and potentially manipulate these biosynthetic processes for sustainable production. ucsd.edu Understanding the ecological stresses, such as predation and competition, that lead to the evolution of unique secondary metabolites in marine organisms can also provide insights into the natural production of compounds like this compound. psu.ac.th

Development of Sustainable Synthetic Routes for this compound

The development of sustainable synthetic routes for complex natural products like this compound is a significant area of research. Traditional organic synthesis often involves hazardous reagents, toxic solvents, and energy-intensive processes. chemistryjournals.net Green chemistry principles aim to minimize the environmental impact of chemical processes by using sustainable practices, renewable resources, and innovative technologies. chemistryjournals.netrsc.org Future research could focus on designing synthetic strategies for this compound that incorporate these principles. This might involve exploring the use of alternative solvents (such as water, ionic liquids, or supercritical fluids), biocatalysis and enzymatic approaches, microwave-assisted synthesis, and flow chemistry. chemistryjournals.nethuarenscience.commdpi.com The goal is to achieve more efficient production with fewer harmful byproducts, potentially leading to more economically advantageous processes. chemistryjournals.net

Exploration of Chemoinformatic and Datamining Approaches for this compound-like Structures

Chemoinformatics and datamining techniques are powerful tools for exploring chemical space and identifying compounds with desired properties. nih.govresearchgate.net Given the unique structure of this compound, chemoinformatic approaches can be used to search large compound databases for structures that are similar to this compound or share key structural features. nih.govresearchgate.net This involves processing chemical structures, calculating molecular descriptors, and using algorithms to identify patterns and relationships. nih.govresearchgate.net Datamining techniques can help in extracting meaningful data from chemical structures and extrapolating them to predict chemical, biological, and physical properties of novel compounds. nih.gov Machine learning models can be employed to mine chemical information from large databases to design compounds with important biological properties. nih.gov Applying these techniques to this compound could lead to the discovery of novel analogous compounds with potentially interesting activities, guiding future synthesis and biological evaluation efforts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.